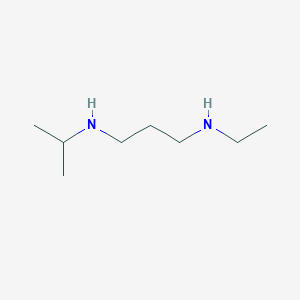

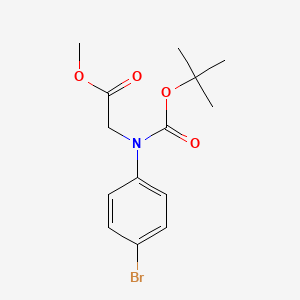

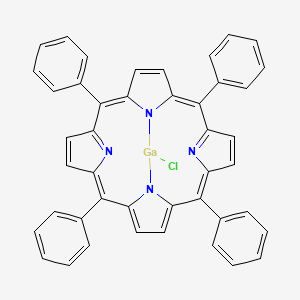

![molecular formula C7H5N3O2 B3154942 Imidazo[1,2-a]pyrazine-6-carboxylic acid CAS No. 788819-82-9](/img/structure/B3154942.png)

Imidazo[1,2-a]pyrazine-6-carboxylic acid

Vue d'ensemble

Description

Imidazo[1,2-a]pyrazine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is a solid substance .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in a review . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-6(10)3-9-5/h1-4H,(H,11,12) .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 163.14 . The storage temperature is recommended to be in a refrigerator or sealed in dry at 2-8°C .Applications De Recherche Scientifique

1. Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine is recognized for its versatility as a scaffold in organic synthesis and drug development. The compound has shown multifarious biological activities, making it a subject of interest in various research fields. The developments in synthetic methods and the study of its reactivity contribute significantly to future advancements in these areas (Goel, Luxami & Paul, 2015).

2. Antimicrobial Activity

A study on the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides revealed these compounds exhibit promising antimicrobial activity. This highlights the potential of imidazo[1,2-a]pyrazine derivatives in combating microbial infections (Jyothi & Madhavi, 2019).

3. Synthetic Methods and Chemical Reactivity

Imidazo[1,2-a]pyrazine derivatives have been the focus of studies exploring synthetic methods and chemical reactivity. The synthesis of these compounds involves various chemical processes, offering insights into the structural and chemical properties of imidazo[1,2-a]pyrazine-based molecules (Thaher, 2015).

4. Noncovalent Interactions with Metallic Substrates

Research involving the noncovalent interactions of imidazo[1,2-a]pyrazines with metallic substrates, like silver clusters, has been conducted to understand their adsorptive properties. This is crucial for applications in spectroscopy and related techniques (Contreras‐Torres, 2019).

5. Role in Anticancer Research

Imidazo[1,2-a]pyrazine derivatives have been studied for their role in anticancer research. These compounds have shown inhibitory effects on cancer cell lines, indicating their potential as anticancer agents. Structure-activity relationship studies help in designing more effective inhibitors (Myadaraboina, Alla, Saddanapu, Bommena & Addlagatta, 2010).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyrazine-6-carboxylic acid is a versatile scaffold in organic synthesis and drug development . .

Mode of Action

It’s known that the compound acts as a versatile scaffold in organic synthesis and drug development

Biochemical Pathways

It’s known that the compound acts as a versatile scaffold in organic synthesis and drug development , suggesting that it may interact with multiple biochemical pathways.

Pharmacokinetics

One related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound might have similar properties.

Result of Action

It’s known that the compound acts as a versatile scaffold in organic synthesis and drug development , suggesting that it may have multifarious biological activity.

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

Safety and Hazards

The safety information for Imidazo[1,2-a]pyrazine-6-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Orientations Futures

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyrazine-6-carboxylic acid has been found to interact with various biomolecules. It has been used as a core backbone in the development of covalent inhibitors . The compound’s reactivity and multifarious biological activity have been highlighted in various studies .

Cellular Effects

For instance, imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . These compounds have shown potent effects against KRAS G12C-mutated NCI-H358 cells .

Propriétés

IUPAC Name |

imidazo[1,2-a]pyrazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-6(10)3-9-5/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXHAUMBJWTEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=CC2=N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

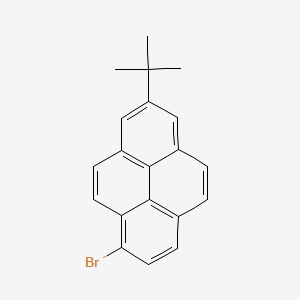

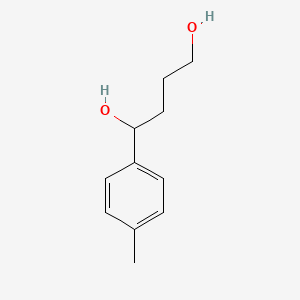

![6-(Benzo[d][1,3]dioxol-5-yl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B3154901.png)

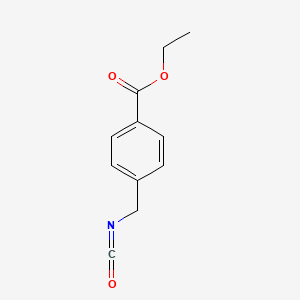

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine](/img/structure/B3154969.png)